molecular formula C9H11F2NO B13180806 2-(Difluoromethoxy)-5-ethylaniline

2-(Difluoromethoxy)-5-ethylaniline

Cat. No.: B13180806
M. Wt: 187.19 g/mol
InChI Key: FFAYEWHSOLQYLU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-ethylaniline is an organic compound characterized by the presence of a difluoromethoxy group and an ethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-ethylaniline typically involves the introduction of the difluoromethoxy group into an aniline derivative. One common method involves the reaction of 2-nitryl-4-(difluoromethoxy) aniline with hydrazine hydrate under the catalysis of Raney-Nickel. This reduction process yields the desired compound with high efficiency .

Industrial Production Methods

For industrial production, the process is scaled up to ensure safety and cost-effectiveness. The use of hydrazine hydrate as a reductant and Raney-Nickel as a catalyst remains a preferred method due to its simplicity and high yield. The reaction conditions are optimized to maintain a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the functional groups attached to the aniline ring.

    Substitution: Electrophilic aromatic substitution reactions are common, where the difluoromethoxy and ethyl groups influence the reactivity of the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine hydrate and Raney-Nickel are used for reduction reactions.

    Substitution: Halogenating agents and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds with modified functional groups .

Scientific Research Applications

2-(Difluoromethoxy)-5-ethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-ethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)benzylamine
  • 2-(Difluoromethoxy)phenylacetylene

Uniqueness

2-(Difluoromethoxy)-5-ethylaniline is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-(difluoromethoxy)-5-ethylaniline

InChI

InChI=1S/C9H11F2NO/c1-2-6-3-4-8(7(12)5-6)13-9(10)11/h3-5,9H,2,12H2,1H3

InChI Key

FFAYEWHSOLQYLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(F)F)N

Origin of Product

United States

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